Reduced Vapor Pressure Confers Superior Thermal Stability
At 345 K, the vapor pressure of crystalline 2,6-di-tert-butylnaphthalene is 0.13 Pa, which is approximately 44-fold lower than that of 2,6-diisopropylnaphthalene (5.7 Pa) and more than 230-fold lower than that of 2,6-diethylnaphthalene (30.2 Pa) [1]. This substantial reduction in volatility directly reflects the enhanced thermodynamic stability imparted by the bulky tert-butyl groups [1].
| Evidence Dimension | Vapor Pressure (crystalline phase) |
|---|---|
| Target Compound Data | 0.13 Pa at 345 K |
| Comparator Or Baseline | 2,6-Diisopropylnaphthalene: 5.7 Pa at 345 K; 2,6-Diethylnaphthalene: 30.2 Pa at 345 K |
| Quantified Difference | ~44× lower than diisopropyl; >230× lower than diethyl |
| Conditions | Knudsen effusion method, crystalline phase, temperature 345 K |
Why This Matters
Lower vapor pressure translates to reduced evaporative loss during high-temperature processing or storage, ensuring more consistent material availability and safer handling in industrial or laboratory settings.
- [1] Santos, A. F. L. O. M., et al. Vapor pressures, thermodynamic stability, and fluorescence properties of three 2,6-alkyl naphthalenes. Chemosphere, 2016, 146, 173-181. View Source
